Trichosporin B Ia
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Overview
Description
The compound “Trichosporin B Ia” is a complex peptide with a sequence of amino acids. It is part of a group of stereoisomers with the chemical formula C₉₁H₁₅₁N₂₃O₂₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This process is repeated until the entire sequence is assembled. The final product is then deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly is complete, the peptide is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of peptide bonds .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can form helical structures that insert into cell membranes, disrupting their integrity. This membrane-directed mechanism is particularly relevant in its antimicrobial and antiplasmodial activities . The compound can also interact with specific proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Alamethicin: Another peptide with a similar structure and membrane-disrupting activity.
Trichorzin: A related peptide with similar biological activities.
Harzianin: Another peptide with comparable properties and applications.
Uniqueness
Its ability to form helical structures and interact with cell membranes sets it apart from other peptides .
Properties
CAS No. |
107395-30-2 |
---|---|
Molecular Formula |
C91H151N23O25 |
Molecular Weight |
1967.3 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |
InChI |
InChI=1S/C91H151N23O25/c1-46(2)40-57(72(128)110-91(24,25)83(139)114-39-29-32-60(114)74(130)105-65(48(5)6)75(131)111-90(22,23)82(138)113-87(16,17)79(135)102-55(34-37-62(93)119)69(125)100-54(33-36-61(92)118)68(124)98-53(44-115)42-52-30-27-26-28-31-52)99-64(121)43-95-76(132)84(10,11)109-73(129)58(41-47(3)4)104-78(134)86(14,15)108-71(127)56(35-38-63(94)120)103-80(136)88(18,19)112-81(137)89(20,21)107-67(123)50(8)96-70(126)59(45-116)101-66(122)49(7)97-77(133)85(12,13)106-51(9)117/h26-28,30-31,46-50,53-60,65,115-116H,29,32-45H2,1-25H3,(H2,92,118)(H2,93,119)(H2,94,120)(H,95,132)(H,96,126)(H,97,133)(H,98,124)(H,99,121)(H,100,125)(H,101,122)(H,102,135)(H,103,136)(H,104,134)(H,105,130)(H,106,117)(H,107,123)(H,108,127)(H,109,129)(H,110,128)(H,111,131)(H,112,137)(H,113,138) |
InChI Key |
WFQQTFGAQXPNLX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
sequence |
XASAXXQXLXGLXPVXXQQF |
Synonyms |
trichosporin B-Ia |
Origin of Product |
United States |
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